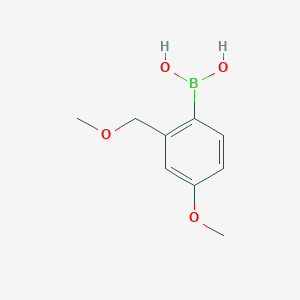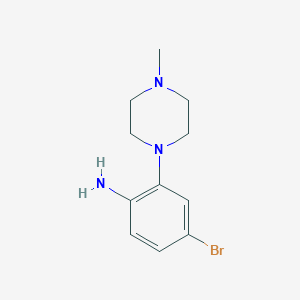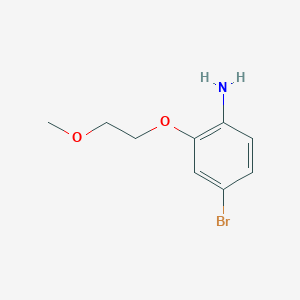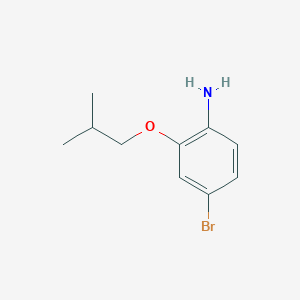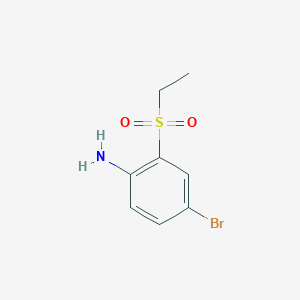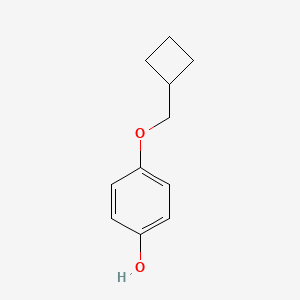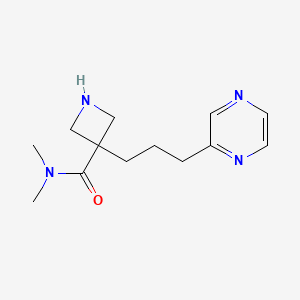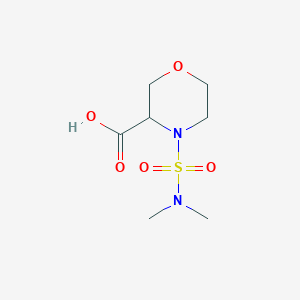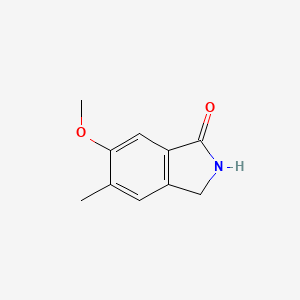
6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a methoxy group (OCH3) attached to the 6th carbon atom and a methyl group (CH3) attached to the 5th carbon atom of the isoindolone ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives have been used in various chemical reactions. For instance, they have been used in condensation reactions to prepare indolylquinoxalines .Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 177.20 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Fluorescent Labeling and Analysis
6-Methoxy-4-quinolone (6-MOQ), a derivative of 5-methoxyindole-3-acetic acid, showcases several beneficial characteristics for biomedical analysis. This compound exhibits strong fluorescence with a considerable Stokes' shift in aqueous media, making it suitable for various analytical applications. Its fluorescence intensity remains stable across a wide pH range (pH 2.0 to 11.0), and it demonstrates high stability against light and heat, with no degradation observed even after prolonged exposure. Additionally, 6-MOQ has been used as a fluorescent labeling reagent, specifically for the determination of carboxylic acids, showcasing its potential in analytical chemistry and biomedical research (Hirano et al., 2004).
Spectroscopic Studies and Quantum Chemical Calculations
The 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule has been a subject of comprehensive spectroscopic studies and quantum chemical calculations. These studies include analysis of its molecular structure, vibrational frequencies, electronic absorption, and various molecular properties. This research provides insights into the molecular behavior of the compound, especially in different solvent media, contributing to the understanding of its chemical properties and potential applications (Gökce et al., 2014).
Antibacterial Properties
Certain derivatives of 6-methoxy-5-methyl-2,3-dihydro-1H-isoindol-1-one have demonstrated antibacterial properties. Specifically, compounds synthesized from the reaction of 5-arylfurfurilamines with maleic anhydride have shown promising results in inhibiting bacterial growth. These compounds, through a series of chemical reactions and structural transformations, have revealed their potential as chemotherapeutic agents against various bacterial strains, highlighting their significance in the field of medicinal chemistry (Nadirova et al., 2019).
Properties
IUPAC Name |
6-methoxy-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7-5-11-10(12)8(7)4-9(6)13-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSJGZHCFLRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


